N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroacetophenone is an organic compound with the linear formula CF3COC6H5 . It’s also known as α,α,α-Trifluoroacetophenone or Phenyl trifluoromethyl ketone .
Synthesis Analysis
2,2,2-Trifluoroacetophenone is the starting material for the synthesis of 3-trifluoromethyl-3-phenyldiazirine . It undergoes asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It also undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .Physical and Chemical Properties Analysis
This compound has a molecular weight of 174.12 . It has a refractive index of 1.458 (lit.) . The boiling point is 165-166 °C (lit.), 46-48 °C/14 mmHg (lit.) , and it has a density of 1.24 g/mL at 25 °C (lit.) .Scientific Research Applications
Polymer Science Applications
N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide-related compounds have been explored for their applications in polymer science, particularly in the synthesis of well-defined aromatic polyamides with low polydispersity and block copolymers. Yokozawa et al. (2002) demonstrated the chain-growth polycondensation method for synthesizing poly(p-benzamide) with defined molecular weight and low polydispersity. This approach involved using phenyl 4-(4-octyloxybenzylamino)benzoate as a monomer, highlighting the utility of protecting groups on nitrogen in amide linkages for polymer synthesis (Yokozawa et al., 2002).
Material Science and Crystallography
In material science and crystallography, Goel et al. (2017) reported on the synthesis, crystal structure, and various properties of N-(4-methylbenzyl)benzamide single crystals. Their work provided insights into the potential of this compound-related compounds for developing multifunctional optical and piezoelectric crystals. The study elaborated on the crystal morphology, Hirshfeld surface analysis, and various characterization techniques, including Fourier transform IR, NMR, and high-resolution mass spectrometry (Goel et al., 2017).
Medicinal Chemistry and Drug Synthesis
In medicinal chemistry, the synthesis of related compounds has been explored for their potential therapeutic applications. For instance, Bonacorso et al. (2015) presented a novel, solventless, metal-free synthesis method for the antiepileptic drug rufinamide and analogues. This method involved regioselective 1,3-dipolar cycloaddition reactions, showcasing the versatility of this compound-related compounds in drug synthesis (Bonacorso et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[(2,2,2-trifluoroacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-11-6-8-12(9-7-11)10-21-15(23)13-4-2-3-5-14(13)22-16(24)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKUOZJEAGGIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.